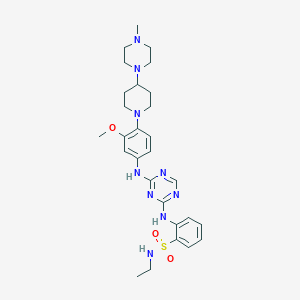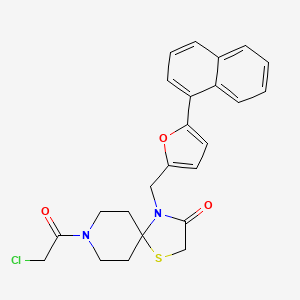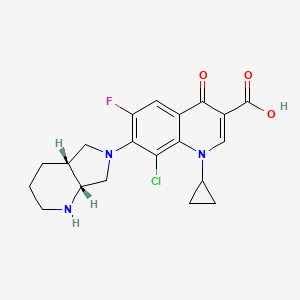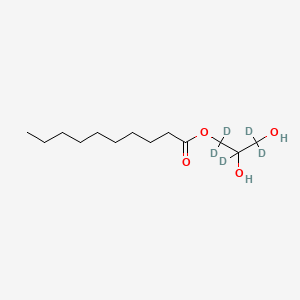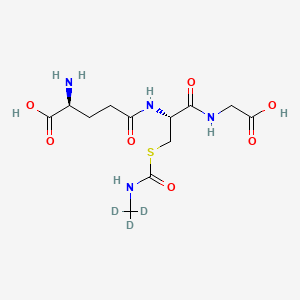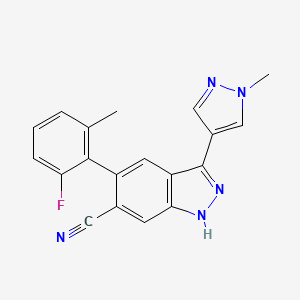
Hpk1-IN-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic Progenitor Kinase 1 Inhibitor 24 (Hpk1-IN-24) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor (TCR) and B-cell signaling, making it a promising target for cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-24 involves structure-based virtual screening and kinase inhibition assays. The preparation of receptor and ligands is based on the X-ray crystal structure of human HPK1 kinase in complex with sunitinib . The synthetic route typically involves the following steps:
Ligand Preparation: The ligands are prepared using standard organic synthesis techniques.
Docking and Screening: Glide docking-based virtual screening is performed to identify potential inhibitors.
Kinase Inhibition Assay: The identified compounds are tested for kinase inhibition activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale organic synthesis techniques, purification, and quality control measures to ensure the compound’s efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions
Hpk1-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound, this compound .
Aplicaciones Científicas De Investigación
Hpk1-IN-24 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound in kinase inhibition studies.
Biology: Investigated for its role in modulating immune cell functions.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for enhancing T-cell activation and overcoming immunosuppressive signals in the tumor microenvironment
Mecanismo De Acción
Hpk1-IN-24 exerts its effects by inhibiting HPK1, which is involved in the negative regulation of T-cell activation. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376, leading to the destabilization of SLP76 microclusters and attenuation of TCR signaling . By inhibiting HPK1, this compound enhances T-cell activation and improves immune responses against tumors .
Comparación Con Compuestos Similares
Hpk1-IN-24 is compared with other HPK1 inhibitors, such as:
Compound K: A novel, potent, and selective HPK1 small molecule kinase inhibitor.
Compound 1: Another HPK1 inhibitor that enhances Th1 cytokine production and reverts immune suppression.
This compound is unique due to its specific structure and high selectivity for HPK1, making it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C19H14FN5 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
5-(2-fluoro-6-methylphenyl)-3-(1-methylpyrazol-4-yl)-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C19H14FN5/c1-11-4-3-5-16(20)18(11)14-7-15-17(6-12(14)8-21)23-24-19(15)13-9-22-25(2)10-13/h3-7,9-10H,1-2H3,(H,23,24) |
Clave InChI |
KSWBAYVYDDFVFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)NN=C3C4=CN(N=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


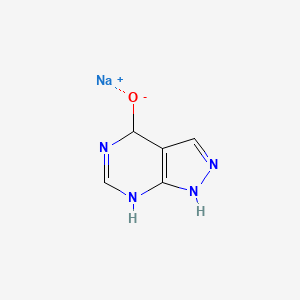
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
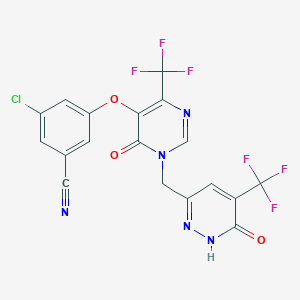
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
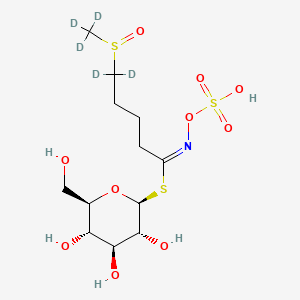
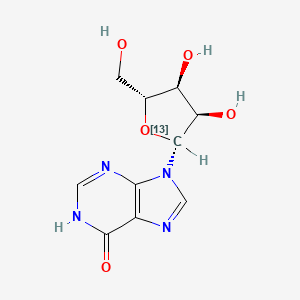
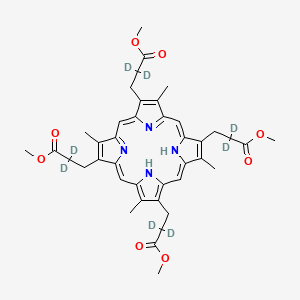
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
